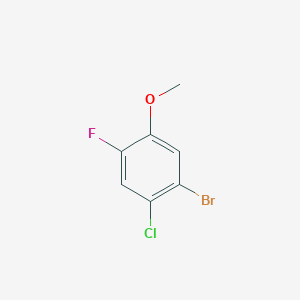

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is an organic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to a benzene ring, and it plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on an aromatic system with an electrophile . The resulting changes can lead to the formation of various derivatives of benzene .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific reactions it undergoes. For instance, in free radical bromination, a hydrogen atom at the benzylic position is replaced with a bromine atom . This can result in the formation of a new compound with altered properties .

Métodos De Preparación

The synthesis of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene typically involves nucleophilic aromatic substitution reactions. One common method starts with 1-bromo-2-chloro-4-fluorobenzene, which undergoes a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also occur, particularly affecting the halogen substituents.

Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties

Comparación Con Compuestos Similares

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene can be compared with other halogenated benzene derivatives, such as:

1-Bromo-2-chloro-4-methoxybenzene: Lacks the fluorine atom, which can affect its reactivity and applications.

1-Bromo-4-chloro-2-fluorobenzene:

1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with different halogen substitution patterns, leading to variations in reactivity and applications

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Actividad Biológica

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is an aromatic compound with the molecular formula C10HBrClF O and a molecular weight of 239.47 g/mol. It features a unique combination of halogens (bromine, chlorine, and fluorine) and a methoxy group, which significantly influences its chemical reactivity and biological activity. This compound is primarily studied for its potential as a cytochrome P450 (CYP) enzyme inhibitor , particularly CYP1A2, which plays a critical role in drug metabolism.

- Molecular Formula : C10HBrClF O

- Molecular Weight : 239.47 g/mol

- Melting Point : 72.0 to 76.0 °C

- Solubility : Soluble in various organic solvents

CYP1A2 Inhibition

This compound has been identified as an inhibitor of CYP1A2, which is crucial for the metabolism of many pharmaceuticals. This inhibition can lead to altered pharmacokinetics and potential drug-drug interactions, necessitating further studies to elucidate its clinical implications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-chloro-5-fluoro-4-methoxybenzene | C10HBrClF O | Different halogen positioning affecting reactivity |

| 1-Bromo-4-fluoro-2-chloro-5-methoxybenzene | C10HBrClF O | Similar structure but lacks one chlorine atom |

| 2-Bromo-4-chloro-3-fluoroanisole | C10HBrClF O | Different arrangement of halogens |

| 5-Bromo-2-chloroaniline | C7HBrCl N | Amino group instead of methoxy |

This table highlights the unique structural features that may influence the biological activities of these compounds.

Case Studies and Research Findings

Recent research has focused on the pharmacological implications of CYP enzyme inhibition by compounds similar to this compound. For instance, studies have shown that certain halogenated compounds exhibit selective inhibition against specific CYP enzymes, leading to altered drug metabolism profiles in vivo .

A study investigating the effects of related compounds on cancer cell lines demonstrated that structural modifications could lead to enhanced selectivity and potency against tumor cells while minimizing toxicity toward normal cells . This suggests that further exploration of this compound could yield insights into its potential therapeutic applications.

Propiedades

IUPAC Name |

1-bromo-2-chloro-4-fluoro-5-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILRYFOVHOADOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.